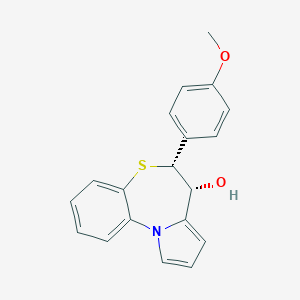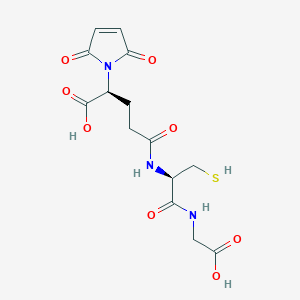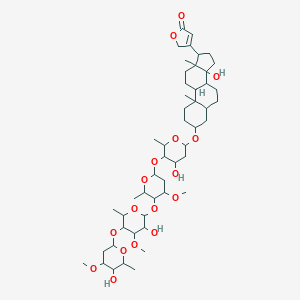![molecular formula C20H23ClN2O3 B238388 N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide, commonly known as CMA-676, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of acylphenyl urea derivatives and has been shown to have potent anti-tumor activity in various cancer cell lines.
作用机制
CMA-676 inhibits the polymerization of tubulin, a protein that is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. The inhibition of tubulin polymerization is achieved by binding to the colchicine-binding site on tubulin, which is involved in microtubule assembly. CMA-676 has been shown to have a higher affinity for the colchicine-binding site than colchicine itself, making it a potent inhibitor of tubulin polymerization.
Biochemical and Physiological Effects:
CMA-676 has been shown to have potent anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, CMA-676 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of CMA-676 is its potent anti-tumor activity in preclinical models. In addition, the synthesis of this compound is relatively simple and can be easily scaled up for larger production. However, one of the limitations of CMA-676 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the development of CMA-676. One potential direction is the development of analogs with improved solubility and pharmacokinetic properties. Another direction is the evaluation of CMA-676 in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, the development of targeted delivery systems for CMA-676 could improve its efficacy and reduce toxicity in normal cells. Overall, the development of CMA-676 and its analogs holds promise for the treatment of cancer.
合成方法
The synthesis of CMA-676 involves the reaction of 4-chlorophenylacetic acid with 2-methoxyaniline to form 4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)aniline. This intermediate is then reacted with pentanoyl chloride to form the final product, N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide. The synthesis of this compound is relatively simple and can be easily scaled up for larger production.
科学研究应用
CMA-676 has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of CMA-676 involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
属性
产品名称 |
N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide |
|---|---|
分子式 |
C20H23ClN2O3 |
分子量 |
374.9 g/mol |
IUPAC 名称 |
N-[4-[[2-(4-chlorophenyl)acetyl]amino]-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-4-5-19(24)23-17-11-10-16(13-18(17)26-2)22-20(25)12-14-6-8-15(21)9-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,22,25)(H,23,24) |
InChI 键 |
QLVVQQZNCJUCAC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC |
规范 SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)


![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)


![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)